molecular formula C14H12FNO2 B1412397 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde CAS No. 1350762-25-2

5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde

Cat. No.: B1412397
CAS No.: 1350762-25-2
M. Wt: 245.25 g/mol
InChI Key: QFLMEFBMUUFHGC-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde is a chemical compound with diverse applications. It has immense potential for developing innovative solutions and advancing scientific breakthroughs. It is often used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C15H14FNO2 . Its molecular weight is 259.28 .

Scientific Research Applications

Organic Synthesis and Chemical Characterization

  • Novel pyridine analogs, including derivatives of 5-ethylpyridine, have been synthesized and evaluated pharmacologically against different gram-positive and gram-negative bacteria, indicating potential antimicrobial applications. These compounds were characterized by spectral analysis and showed inhibitory activity comparable or superior to standard drugs (Patel & Patel, 2012).

Antimicrobial Studies

  • A new series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial properties. The compounds demonstrated potent to weak activity, with specific compounds showing significant inhibition against bacteria and fungi. This suggests the chemical backbone similar to 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde can be utilized in developing novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Material Science and Sensor Applications

  • Compounds structurally related to this compound have been explored as fluorescent chemosensors for pH, demonstrating the ability to discriminate between normal cells and cancer cells based on pH differences. This highlights the potential use of these compounds in biomedical diagnostics and research into cellular environments (Dhawa et al., 2020).

Biological Significance and Fluorinated Compounds

  • Studies on the synthesis of fluorinated Schiff bases and their biological activities have identified new fluorinated compounds with slight to moderate activity against specific bacteria and fungi. These findings suggest the relevance of fluorinated analogs, including structures related to this compound, in developing antimicrobial agents (Raache, Sekhri, & Tabchouche, 2016).

Spectroscopic and Theoretical Analysis

  • Spectroscopic characterization and theoretical analysis of compounds with a similar structure to this compound have provided insights into their molecular structure, vibrational numbers, and electronic properties. These studies contribute to a deeper understanding of the chemical and physical properties of such compounds, facilitating their application in various scientific domains (Jalaja et al., 2017).

Properties

IUPAC Name

5-ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-2-18-12-4-5-13(11(7-12)9-17)10-3-6-14(15)16-8-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLMEFBMUUFHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CN=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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